molecular formula C2H2ClF3S B1598576 Chloromethyl trifluoromethyl sulfide CAS No. 460-58-2

Chloromethyl trifluoromethyl sulfide

Cat. No. B1598576
CAS RN: 460-58-2
M. Wt: 150.55 g/mol
InChI Key: CQQRPMWQQUKPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl trifluoromethyl sulfide is a heterocyclic organic compound with the molecular formula C2H2ClF3S and a molecular weight of 150.55 . It is used in chemical synthesis .


Molecular Structure Analysis

The molecular structure of Chloromethyl trifluoromethyl sulfide consists of a chloromethyl group (CH2Cl) and a trifluoromethyl group (CF3) linked by a sulfur atom . The canonical SMILES string representation is C(SC(F)(F)F)Cl .


Chemical Reactions Analysis

Chloromethyl trifluoromethyl sulfide may be used in chemical synthesis . The trifluoromethyl group is increasingly being used in the trifluoromethylation of carbon-centered radical intermediates .


Physical And Chemical Properties Analysis

Chloromethyl trifluoromethyl sulfide is a liquid at room temperature with a boiling point of 63.5°C at 740 mm Hg . It has a density of 1.412 g/mL at 25°C .

Scientific Research Applications

CF3SCH2Cl CF_3SCH_2Cl CF3​SCH2​Cl

. It has a variety of applications in scientific research due to its unique chemical properties. Below is a comprehensive analysis of its applications across different fields:

Organic Synthesis

CMS is primarily used in organic synthesis as a building block for creating more complex molecules. Its ability to introduce a trifluoromethylthio group into organic compounds is particularly valuable for synthesizing molecules with specific chemical and physical properties .

Pharmaceutical Research

In pharmaceutical research, CMS can be used to synthesize fluorinated compounds . The trifluoromethyl group is known to enhance the metabolic stability and pharmacokinetic properties of pharmaceuticals, making CMS an important reagent in drug development .

Agrochemical Production

CMS’s role in the synthesis of agrochemicals is significant. The introduction of a trifluoromethyl group into agrochemical compounds can improve their efficacy and environmental stability, which is crucial for developing new pesticides and herbicides .

Safety and Hazards

Chloromethyl trifluoromethyl sulfide is classified as flammable and corrosive . It has hazard statements H225 - Highly flammable liquid and vapor, and H314 - Causes severe skin burns and eye damage .

Mechanism of Action

Target of Action

Chloromethyl trifluoromethyl sulfide is a chemical compound used in chemical synthesis It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that trifluoromethylation of carbon-centered radical intermediates is a common reaction in organic chemistry . This suggests that Chloromethyl trifluoromethyl sulfide may interact with its targets through a radical mechanism, leading to the introduction of a trifluoromethyl group.

Pharmacokinetics

Its physical properties such as boiling point (635 °C/740 mmHg) and density (1412 g/mL at 25 °C) suggest that it is a volatile and dense liquid . These properties could influence its absorption and distribution in the body.

Action Environment

The action, efficacy, and stability of Chloromethyl trifluoromethyl sulfide can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Furthermore, it’s classified as a flammable liquid and skin corrosive , indicating that safety measures should be taken when handling this compound.

properties

IUPAC Name

chloromethylsulfanyl(trifluoro)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClF3S/c3-1-7-2(4,5)6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQRPMWQQUKPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(SC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392757
Record name Chloromethyl trifluoromethyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl trifluoromethyl sulfide

CAS RN

460-58-2
Record name Chloromethyl trifluoromethyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethyl trifluoromethyl sulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloromethyl trifluoromethyl sulfide
Reactant of Route 2
Reactant of Route 2
Chloromethyl trifluoromethyl sulfide
Reactant of Route 3
Reactant of Route 3
Chloromethyl trifluoromethyl sulfide
Reactant of Route 4
Chloromethyl trifluoromethyl sulfide
Reactant of Route 5
Chloromethyl trifluoromethyl sulfide
Reactant of Route 6
Chloromethyl trifluoromethyl sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.